Alrestatin
Overview
Description
Alrestatin is an inhibitor of aldose reductase, an enzyme involved in the pathogenesis of complications of diabetes mellitus, including diabetic neuropathy . It was first synthesized in 1969 and was the first aldose reductase inhibitor (ARI) with oral bioavailability to undergo clinical trials in the late 1970s and early 1980s .
Synthesis Analysis
Alrestatin can be synthesized by the reaction of naphthalic anhydride with glycine . A study also presents the synthesis of new heterocyclic compounds by the reaction of alrestatin with 3-aminocyclopentanespiro-5-hydantoin and 3-aminocyclohexanespiro-5-hydantoin .
Molecular Structure Analysis
Alrestatin belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . The molecular formula of Alrestatin is C14H9NO4 .
Scientific Research Applications
1. Diabetes Mellitus Treatment and Insulin Regulation
Alrestatin, as an aldose reductase inhibitor, has shown promise in the treatment of diabetes mellitus. Studies indicate that it can influence the secretion of hormones like insulin and glucagon, which are critical in diabetes management. For instance, in rats, alrestatin decreased intravenous arginine-induced glucagon levels while augmenting arginine-stimulated insulin release, suggesting a potential role in diabetes therapy due to its effects on these hormones and its capacity to delay sugar-induced cataracts (Lippmann & Kobric, 1978).
2. Diabetic Neuropathy
Alrestatin has been explored for its potential in treating diabetic neuropathy. A study involving patients with diabetic peripheral neuropathy reported the effects of alrestatin, suggesting its usefulness in preventing peripheral neuropathy and other complications in diabetes (Culebras et al., 1981).
3. Impact on Gastric Acid Secretion and Ulcer Formation
Research has demonstrated that alrestatin can inhibit gastric acid secretion and reduce ulcer formation in rats. This suggests a potential therapeutic application beyond diabetes, possibly in gastrointestinal disorders (Lippmann et al., 1978).
4. Aldose Reductase Inhibition Mechanism
The mechanism of aldose reductase inhibition by alrestatin has been a subject of study. Investigations into how alrestatin binds to enzymes and inhibits their activity provide insights into its potential applications in treating conditions associated with enzyme activity, particularly in diabetes (Ehrig et al., 1994).
5. Ocular Applications
Alrestatin has been studied for its effectiveness in ocular treatments, particularly in the context of sugar cataracts. Its role as an aldose reductase inhibitor suggests potential in delaying the formation of cataracts, especially in conditions like galactosemia (Varma & Kinoshita, 1976).
Safety And Hazards
properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCIFQCGJIRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045655 | |
Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alrestatin | |
CAS RN |
51411-04-2 | |
Record name | Alrestatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alrestatin [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |
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Record name | Alrestatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | alrestatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |
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Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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